molecular formula C10H15N3 B129959 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine CAS No. 32726-84-4

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

Cat. No. B129959
CAS RN: 32726-84-4
M. Wt: 177.25 g/mol
InChI Key: IFQQQYVVFJFUMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine involves several key intermediates and reactions. For instance, the preparation of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a structurally similar compound, is achieved through a stereoselective process starting from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate. This process includes an asymmetric Michael addition and a stereoselective alkylation, leading to the formation of (3S,4S)-3-allyl-1,4-dimethylazetidin-2-one .

Molecular Structure Analysis

The molecular structure of compounds in the same family as 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine can be quite complex. For example, the structure of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex has been elucidated using single-crystal X-ray diffraction. The ligand displays higher crystallographic symmetry than its molecular symmetry and exhibits a significant difference in melting and solidification points, indicative of supercooling . Similarly, the structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been characterized, revealing supramolecular characteristics such as π–π stacking and hydrogen bonding .

Chemical Reactions Analysis

The reactivity of the pyridin-2-yl moiety in various chemical reactions has been explored. For instance, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones has been studied, showing that the presence of Bronsted acids, bases, and Lewis acids like Sn(2+) can significantly affect the regiochemistry of the resulting pyrrolo[3,2-b]pyridines . Additionally, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different conditions has been reported, demonstrating the versatility of the pyridin-2-yl group in forming various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insight into the behavior of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. For example, the fluorescent properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex have been investigated, showing aggregation-induced emission behavior and a bathochromic shift in the emission maximum from solution to the solid state . The crystal structure of 3-chloropyridin-2-amine reveals intermolecular hydrogen bonding and short Cl⋯Cl interactions, which could influence the compound's solid-state properties .

Scientific Research Applications

Analytical Method Development

  • Tobacco Smoke Analysis: In a different domain, 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine was utilized in the context of tobacco smoke analysis. As detailed by (Schuh, 2014) and (Schneider & Breuer, 2014), methods involving gas chromatography and mass spectrometry were developed to quantify the presence of this compound in the ambient air, especially in the context of occupational monitoring and air analysis.

Catalytic and Chemical Applications

  • Development of Protic Ionic Liquid and Biocompatible Catalyst: (Tamaddon & Azadi, 2017) discussed the transformation of a toxic alkaloid into a biocompatible catalyst, nicotinium sulfate. This compound, derived from 3-(1-methylpyrrolidin-2-yl)pyridine, showcases the potential of transforming hazardous substances into beneficial catalysts for selective acetylation of amines.

Structural and Molecular Insights

  • Crystal Structure Analysis: Insights into the crystal structure of various compounds related to 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine were provided by studies like that of (Mokhtaruddin et al., 2015), enhancing our understanding of molecular interactions and structural properties.

Catalysis and Polymerization

  • Catalytic Properties in Aryl-Cl Activation and Polymerization: Research by (Deeken et al., 2006) has shed light on the catalytic capabilities of certain complexes related to 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine in processes like Suzuki cross-coupling and polymerization of silanes.

properties

IUPAC Name

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQQQYVVFJFUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954391
Record name 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

CAS RN

32726-84-4, 6969-91-1
Record name Nicotine, 2-amino-, (+-)-
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Record name NSC68655
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Record name 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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